molecular formula C8H14N2O3S B13482879 N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide

N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide

Cat. No.: B13482879
M. Wt: 218.28 g/mol
InChI Key: SYTYRUWGPTYQCB-UHFFFAOYSA-N
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Description

N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a dimethyl-substituted oxazole ring attached to a propane-1-sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing oxazole derivatives is the cyclization of α-haloketones with amides or nitriles under basic conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of oxazole derivatives, including N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide, may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Properties

Molecular Formula

C8H14N2O3S

Molecular Weight

218.28 g/mol

IUPAC Name

N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide

InChI

InChI=1S/C8H14N2O3S/c1-4-5-14(11,12)10-8-6(2)7(3)9-13-8/h10H,4-5H2,1-3H3

InChI Key

SYTYRUWGPTYQCB-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=NO1)C)C

Origin of Product

United States

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